

carbaryl toxicity compared to other carbamate pesticides

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Compound Focus: Carbaryl

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Toxicity Comparison of Carbamate Pesticides

Pesticide	Acute Toxicity (Rat Oral LD ₅₀)	Toxicity Classification (WHO)	Representative LC ₅₀ in Aquatic Organisms	Key Metabolite(s)
Aldicarb	0.8 mg/kg [1]	Ia (Extremely Hazardous) [1]	93-145 ppm (Paramecium, 24h) [2]	-
Carbofuran	8 mg/kg [1]	Ib (Highly Hazardous) [1]	-	Carbofuran phenol [3]
Methomyl	17 mg/kg [1]	Ib (Highly Hazardous) [1]	-	-
Carbaryl	250-850 mg/kg [4]	II (Moderately Hazardous) [1]	28 ppm (Paramecium, 24h) [2]	1-Naphthol, α -Naphthol [3] [5]
Propoxur	95 mg/kg [1]	II (Moderately Hazardous) [1]	-	-

Detailed Experimental Data and Protocols

The data in the table above is derived from various standardized experimental models. Here is a detailed look at some of the key studies and their methodologies.

Acute Toxicity in a Paramecium Model

A 1985 study evaluated the acute toxicity of three carbamates on *Paramecium multimicronucleatum* using two main methods [2].

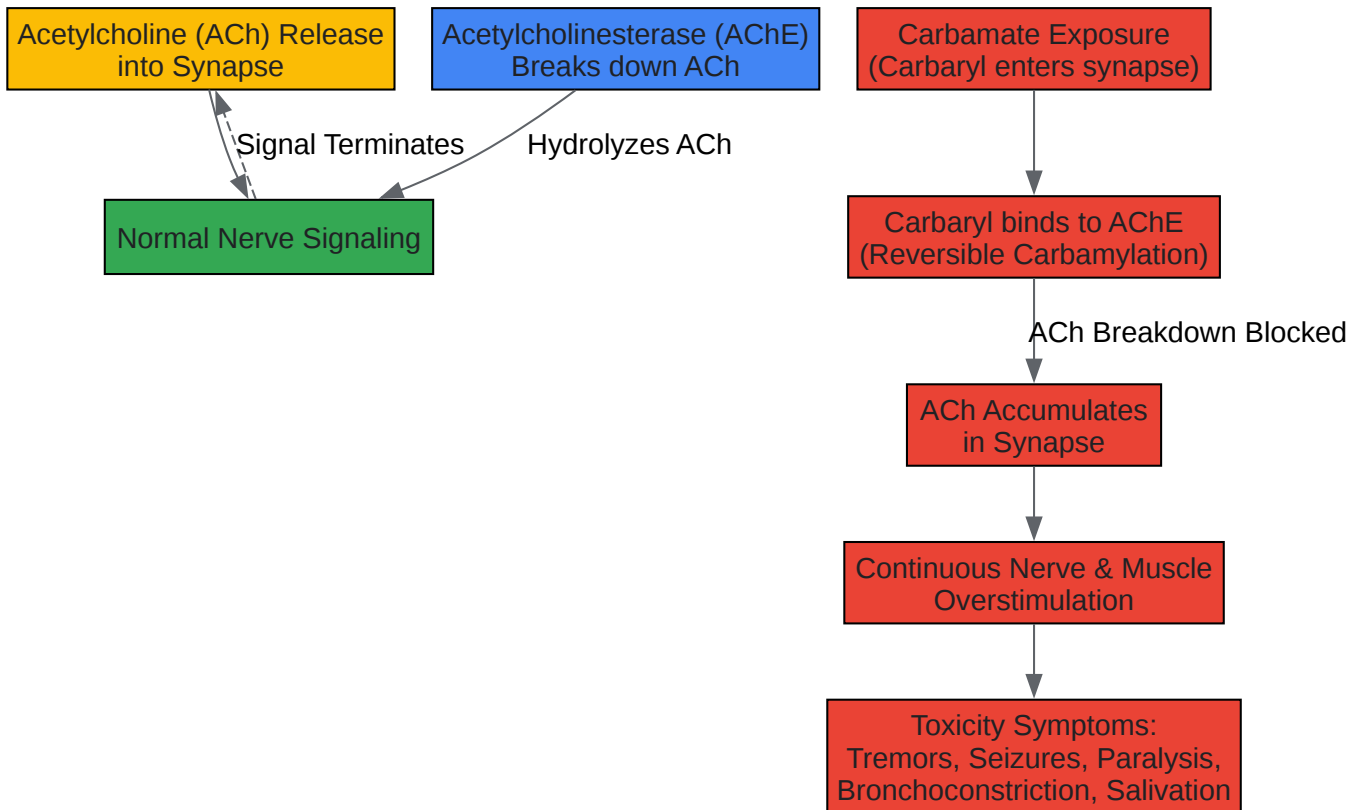
- **Experimental Protocols:**
 - **Warburg Respirometry:** This technique measured the cumulative oxygen uptake of the paramecium culture over 24 hours upon exposure to different concentrations of the pesticides. Inhibition of oxygen consumption served as an indicator of metabolic toxicity.
 - **Static Acute Plate Assay:** This method determined the median lethal concentration (LC₅₀) by exposing paramecia to various pesticide concentrations in a static environment and calculating the concentration that killed 50% of the population over specific time intervals (7, 9, 13, 17, and 24 hours).
- **Key Findings:**
 - **Oxygen Uptake:** Aldicarb, **carbaryl**, and mexacarbate significantly inhibited oxygen uptake at 160, 120, and 100 ppm, respectively [2].
 - **LC₅₀ Values:** The 24-hour LC₅₀ values from the plate assay were:
 - **Aldicarb:** 93 ppm
 - **Carbaryl:** 28 ppm
 - **Mexacarbate:** 19 ppm [2]
 - This suggests a higher acute toxicity for mexacarbate and **carbaryl** compared to aldicarb in this specific model.

Mechanistic Toxicity Pathways

Carbamate pesticides, including **carbaryl**, primarily exert their toxicity through two key mechanisms:

- **Acetylcholinesterase (AChE) Inhibition** This is the canonical and most well-understood mechanism of action for carbamate insecticides [1] [4]. The process is reversible, which distinguishes it from the irreversible inhibition caused by organophosphate pesticides [1].

The following diagram illustrates this neurotoxic pathway:



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- **Melatonin Receptor Disruption** Emerging research indicates that some carbamates, including **carbaryl**, have secondary non-cholinergic targets.
 - **Experimental Protocol:** Integrated *in silico* chemical clustering and molecular modeling, combined with *in vitro* competition binding assays using 2-[¹²⁵I]-iodomelatonin, were used to identify carbamate insecticides with affinity for human melatonin receptors (hMT1 and hMT2) [6].
 - **Key Findings:** **Carbaryl**, along with carbofuran, fenobucarb, and bendiocarb, were found to be orthosteric ligands that could act as antagonists at hMT1 receptors and agonists at hMT2 receptors. *In vivo* studies in mice showed that **carbaryl** (10 mg/kg i.p.) could reach brain receptors and phase-advance circadian activity rhythms, similar to melatonin. This suggests a

novel mechanism by which carbamate exposure could potentially disrupt sleep and circadian biology [6].

Environmental Toxicity and Degradation

The toxicity and environmental fate of carbamates are critical for a comprehensive comparison.

- **Aquatic Toxicity:** **Carbaryl** is considered **moderately to highly toxic to fish** and **highly toxic to aquatic invertebrates** like zooplankton, crustaceans, and honeybees [7] [4]. A study on the freshwater catfish (*Heteropneustes fossilis*) found that sublethal exposure to **carbaryl** caused significant reductions in red blood cell counts and hemoglobin content, indicating hematological toxicity and stress [8].
- **Biodegradation Pathway:** Microbial degradation is a key route for the elimination of **carbaryl** from the environment. The pathway in certain *Pseudomonas* species involves compartmentalization of enzymes to efficiently manage toxic intermediates [5].
 - **Key Enzyme:** **Carbaryl hydrolase (CH)** catalyzes the first step, hydrolyzing **carbaryl** into **1-naphthol** and methylamine.
 - **Key Finding:** In these bacteria, CH is localized in the **periplasmic space**, not the cytoplasm. This compartmentalization is believed to be a strategic adaptation to minimize cellular toxicity from the highly toxic and recalcitrant intermediate, **1-naphthol**, which is further broken down in the cytoplasm [5].

The core degradation pathway is summarized below:



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Overall Comparison Summary

- **Relative Acute Mammalian Toxicity:** Based on rat oral LD₅₀ values, **carbaryl** is **significantly less toxic** than aldicarb, carbofuran, and methomyl, but more toxic than some other compounds in its class [1] [4].

- **Mechanistic Profile:** While all carbamates primarily inhibit AChE, **carbaryl** is among those identified to have **additional, secondary pharmacological actions** on melatonin receptors, which may contribute to unique toxicological profiles and health outcomes, such as potential sleep disruption [6].
- **Environmental Impact:** **Carbaryl** presents a **substantial risk to non-target aquatic organisms and beneficial insects** like bees. Its degradation involves a toxic intermediate (1-naphthol), but certain bacteria have evolved efficient, compartmentalized pathways to mitigate this [7] [5].

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